N-(2-ethoxyphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the specific molecular structure analysis for this compound is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Unfortunately, specific details about the chemical reactions involving this compound are not provided in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for this compound are not provided in the search results .Scientific Research Applications
Metabolism in Antineoplastic Treatment
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, is structurally related to N-(2-ethoxyphenyl)-4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine-1-carboxamide. In a study involving chronic myelogenous leukemia patients, flumatinib showed extensive metabolism through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to numerous metabolites, indicating a complex biotransformation pathway in humans (Gong et al., 2010).
Synthesis for Anti-Inflammatory and Analgesic Agents
New heterocyclic compounds derived from visnaginone and khellinone, structurally related to this compound, were synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Some of these compounds exhibited significant inhibitory activity and potential therapeutic applications (Abu‐Hashem et al., 2020).
Nonaqueous Capillary Electrophoresis for Quality Control
A study on imatinib mesylate and related substances, including a compound structurally akin to this compound, developed a nonaqueous capillary electrophoretic separation method. This method showed promise for quality control in pharmaceuticals, highlighting the importance of analytical techniques in drug development and quality assurance (Ye et al., 2012).
Chemical Modification for Pain Management
The chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound related to this compound, showed potential in pain management. Modified compounds exhibited improved pharmacological profiles, indicating the significance of structural modifications in enhancing drug efficacy and safety (Nie et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-3-32-19-9-5-4-8-18(19)27-23(31)30-14-12-29(13-15-30)22-16-21(25-17(2)26-22)28-20-10-6-7-11-24-20/h4-11,16H,3,12-15H2,1-2H3,(H,27,31)(H,24,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRREMLAKKUOAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=CC=N4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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